molecular formula C12H12BrNO3 B2519209 Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate CAS No. 2306271-86-1

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate

Cat. No.: B2519209
CAS No.: 2306271-86-1
M. Wt: 298.136
InChI Key: RZPGNBFBZXQSIH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4th position, two methyl groups at the 3rd position, a keto group at the 2nd position, and a carboxylate ester group at the 6th position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3,3-dimethyl-2-oxo-indoline-6-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 4-amino, 4-thio, or 4-alkoxy derivatives.

    Reduction: Formation of 3,3-dimethyl-2-hydroxy-indoline-6-carboxylate.

    Oxidation: Formation of more complex indoline derivatives with additional functional groups.

Scientific Research Applications

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Chemical Biology: Utilized in the design of molecular probes for imaging and diagnostic purposes.

    Industrial Applications: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
  • Methyl 4-fluoro-3,3-dimethyl-2-oxo-indoline-6-carboxylate
  • Methyl 4-iodo-3,3-dimethyl-2-oxo-indoline-6-carboxylate

Uniqueness

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-12(2)9-7(13)4-6(10(15)17-3)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPGNBFBZXQSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2Br)C(=O)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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